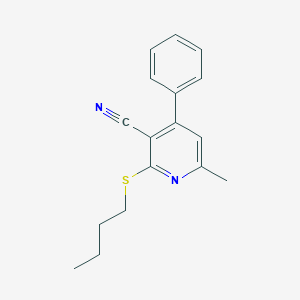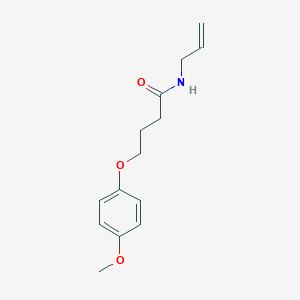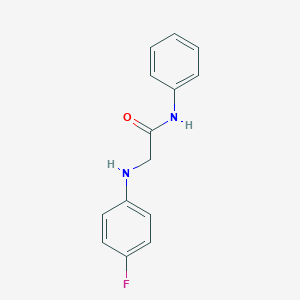![molecular formula C8H7ClO4S B241710 [(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
[(3-Chlorophenyl)sulfonyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chlorophenyl)sulfonyl]acetic acid, also known as CPAA, is a chemical compound that has been widely used in scientific research for its unique properties. CPAA is a sulfonate ester that contains a chlorine atom and a carboxylic acid group, and it has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of [(3-Chlorophenyl)sulfonyl]acetic acid is not fully understood, but it is believed to involve the formation of covalent bonds between [(3-Chlorophenyl)sulfonyl]acetic acid and the target enzyme or protein. [(3-Chlorophenyl)sulfonyl]acetic acid contains a sulfonyl group that can react with the nucleophilic residues of the enzyme or protein, leading to the inhibition of its activity. [(3-Chlorophenyl)sulfonyl]acetic acid has also been shown to interact with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
[(3-Chlorophenyl)sulfonyl]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the induction of apoptosis in cancer cells. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. [(3-Chlorophenyl)sulfonyl]acetic acid has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the nervous system. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
[(3-Chlorophenyl)sulfonyl]acetic acid has several advantages for lab experiments, including its ability to selectively inhibit the activity of specific enzymes and proteins, its high purity and stability, and its low toxicity. However, [(3-Chlorophenyl)sulfonyl]acetic acid also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.
将来の方向性
There are several future directions for the use of [(3-Chlorophenyl)sulfonyl]acetic acid in scientific research. One direction is the development of new drugs that target specific enzymes or proteins using [(3-Chlorophenyl)sulfonyl]acetic acid as a lead compound. Another direction is the investigation of the structure and function of proteins using [(3-Chlorophenyl)sulfonyl]acetic acid as a tool. Finally, the use of [(3-Chlorophenyl)sulfonyl]acetic acid in cancer research may lead to the development of new therapies that target cancer cells specifically.
合成法
[(3-Chlorophenyl)sulfonyl]acetic acid can be synthesized in several ways, but the most commonly used method is the reaction of 3-chlorobenzenesulfonyl chloride with sodium acetate in acetic acid. This reaction results in the formation of [(3-Chlorophenyl)sulfonyl]acetic acid and sodium chloride as a byproduct. The purity of [(3-Chlorophenyl)sulfonyl]acetic acid can be improved by recrystallization from methanol or ethanol.
科学的研究の応用
[(3-Chlorophenyl)sulfonyl]acetic acid has been used in various scientific research studies, including the development of new drugs, the study of enzyme inhibition, and the investigation of protein structure and function. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and tyrosinase. [(3-Chlorophenyl)sulfonyl]acetic acid has also been used as a tool to study protein structure and function, as it can react with amino acid residues and modify their properties.
特性
製品名 |
[(3-Chlorophenyl)sulfonyl]acetic acid |
|---|---|
分子式 |
C8H7ClO4S |
分子量 |
234.66 g/mol |
IUPAC名 |
2-(3-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |
InChIキー |
XMYCVQKTXWHUGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O |
正規SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)




![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)